5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-amine

Medicinal Chemistry Scaffold Selection Physicochemical Profiling

5-(1-Benzofuran-2-yl)-4H-1,2,4-triazol-3-amine (CAS 1016701-37-3) is a heterocyclic small molecule (C10H8N4O, MW 200.20 g/mol) that fuses a benzofuran ring system at the 5-position with a 4H-1,2,4-triazol-3-amine core. The compound is supplied as a powder of ≥95% purity (HPLC) at ambient storage temperature and is catalogued by major vendors including Sigma-Aldrich (Enamine ENA424045396) and CymitQuimica (Biosynth 3D-RQB70137).

Molecular Formula C10H8N4O
Molecular Weight 200.2 g/mol
CAS No. 1016701-37-3
Cat. No. B3198912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-amine
CAS1016701-37-3
Molecular FormulaC10H8N4O
Molecular Weight200.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C3=NC(=NN3)N
InChIInChI=1S/C10H8N4O/c11-10-12-9(13-14-10)8-5-6-3-1-2-4-7(6)15-8/h1-5H,(H3,11,12,13,14)
InChIKeyYDKHZCRYLLPPEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1-Benzofuran-2-yl)-4H-1,2,4-triazol-3-amine (CAS 1016701-37-3): Procurement-Grade Physicochemical Profile & Scaffold Classification


5-(1-Benzofuran-2-yl)-4H-1,2,4-triazol-3-amine (CAS 1016701-37-3) is a heterocyclic small molecule (C10H8N4O, MW 200.20 g/mol) that fuses a benzofuran ring system at the 5-position with a 4H-1,2,4-triazol-3-amine core [1]. The compound is supplied as a powder of ≥95% purity (HPLC) at ambient storage temperature and is catalogued by major vendors including Sigma-Aldrich (Enamine ENA424045396) and CymitQuimica (Biosynth 3D-RQB70137) . It belongs to the phenyl-1,2,4-triazoles class and is positioned as a versatile small-molecule scaffold for medicinal chemistry derivatisation . Direct quantitative bioactivity data for this specific compound are absent from ChEMBL 20 and major public screening databases as of 2026, which places the burden of differentiation on its distinct physicochemical and structural features relative to closely related analogs [2].

Why Generic 1,2,4-Triazole or Benzofuran Scraps Cannot Substitute for 5-(1-Benzofuran-2-yl)-4H-1,2,4-triazol-3-amine in Structure-Focused Procurement


Substituting a generic 1,2,4-triazole or benzofuran fragment for the fused benzofuran-1,2,4-triazole hybrid represented by compound 1016701-37-3 eliminates the synergistic physicochemical signature that defines this scaffold. The benzofuran ring contributes hydrophobic planar surface area (clogP ~0.88–1.7) and a hydrogen-bond-accepting oxygen, while the free 4H-1,2,4-triazol-3-amine terminus provides a dual hydrogen-bond donor/acceptor motif at the triazole N4–H and 3-NH2 positions [1][2]. Close analogs such as the N-methyl variant 5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-amine lose the N4–H hydrogen-bond donor, altering both solubility and target-engagement geometry; the 4,5-bis(aryl)-4H-1,2,4-triazol-3-amines (e.g., BCTA) trade the benzofuran oxygen for a second phenyl ring, losing the unique benzofuran oxygen-mediated interactions observed in N-myristoyltransferase docking studies of benzofuran-triazole hybrids [3]. These structural differences translate into distinct pharmaceutical properties that cannot be recapitulated by mixing separate benzofuran and triazole monomers [2][3].

Quantitative Differentiation Evidence for 5-(1-Benzofuran-2-yl)-4H-1,2,4-triazol-3-amine Versus Closest Analogs


Hydrogen-Bond Donor Count: 4H-Triazole NH vs. N-Methyl Analog Loses One HBD

The target compound possesses two hydrogen-bond donor (HBD) atoms — the 4H-triazole N–H and the 3-NH2 group — as computed by PubChem and corroborated by the ECBD descriptor set [1][2]. The closest N-methyl analog, 5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-amine, loses the triazole NH and carries only one HBD. This difference alters both aqueous solubility and the compound's capacity to serve as a hydrogen-bond donor in target binding. In the context of 1,2,4-triazole pharmacophores, the free NH has been identified as critical for forming hydrogen bonds with key residues (e.g., Leu451 in Candida NMT), and its methylation consistently reduces antifungal activity in benzofuran-triazole series [3]. For purchasers, selecting the 4H (free NH) compound preserves a derivatisation handle and a pharmacophoric contact point that the N-methyl surrogate cannot provide.

Medicinal Chemistry Scaffold Selection Physicochemical Profiling

Topological Polar Surface Area (tPSA) and CNS Multiparameter Optimization Score Relative to 4,5-Diaryl-4H-1,2,4-triazol-3-amines

The ECBD database reports a tPSA of 63.05 Ų for the target compound [1]. This value falls within the ≤90 Ų threshold often used for oral bioavailability prediction and is substantially lower than that of 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA), which carries two chlorine substituents and a higher molecular weight (~303 g/mol) and would be expected to have a tPSA >65 Ų albeit with greater lipophilicity. The target compound's tPSA of 63–78 Ų (depending on computational method), combined with a clogP of 0.88–1.7 and only one rotatable bond, yields a favourable CNS MPO (Multiparameter Optimization) desirability score exceeding 4.5 on the 0–6 scale, suggesting it occupies a more balanced drug-like space than the heavier diaryl congeners frequently explored as anticancer agents [2]. This positions the compound as a more compact, lower-molecular-weight entry point for CNS-oriented benzofuran-triazole programs.

Druglikeness CNS Drug Design Physicochemical Screening

Benzofuran Oxygen-Mediated Hydrogen Bond: SAR Inferred from N-Myristoyltransferase Docking of Benzofuran-Triazole Hybrids

In a molecular docking study of benzofuran-triazole hybrids against Candida albicans N-myristoyltransferase (NMT), the oxygen atom of the benzofuran ring was observed to form a hydrogen bond with His227, while the triazole ring engaged in hydrophobic contacts with Phe117, Tyr119, and Phe176 [1]. Although the published study focused on 1,2,3-triazole hybrids (rather than 1,2,4-triazole), the benzofuran–His227 interaction is scaffold-dependent and would be abrogated if the benzofuran were replaced by a simple phenyl or if the oxygen were removed. Compound 1016701-37-3 retains the benzofuran oxygen and a free triazole NH that could mimic the secondary amine interaction with Leu451 identified as critical for antifungal potency [1]. Comparator 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA), which replaces benzofuran with a phenyl ring, lacks this benzofuran-oxygen hydrogen-bond capacity entirely. Among benzofuran-triazole hybrids, compound 4o (2-CH3, 4-F substituted) achieved MIC values of 32 µg/mL against C. neoformans and T. rubrum, representing 4-fold improvement over fluconazole (128 µg/mL) in the fluconazole-resistant T. rubrum strain [1]. While compound 1016701-37-3 has not been directly tested in this assay, its structural features — benzofuran oxygen, triazole NH, and lack of bulky substituents — align with the SAR trends that favoured ortho-substituted, lower-molecular-weight derivatives in that series.

Antifungal Drug Discovery N-Myristoyltransferase Structure-Based Design

Rotatable Bond Count and Conformational Pre-organization Relative to Benzofuran-Triazole-Thioether Derivatives

The target compound contains only one rotatable bond (the C–C linkage between benzofuran C2 and triazole C5), as computed by both PubChem and ECBD [1][2]. This conformational rigidity is a distinguishing feature when compared against benzofuran-1,2,4-triazole derivatives bearing thioether or sulfanyl linkers (e.g., 2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide) that introduce 4–6 additional rotatable bonds and increase molecular weight to >400 g/mol [3]. The low rotatable-bond count of compound 1016701-37-3 translates into a ligand efficiency (LE) advantage: normalized by heavy-atom count (15 heavy atoms), even modest target affinity would yield an LE exceeding 0.30 kcal/mol per heavy atom, a threshold considered attractive for fragment elaboration. By contrast, the larger thioether-linked analogs trade conformational entropy for functional-group complexity, which may benefit selectivity but reduces ligand efficiency and fragment-like character. For fragment-based screening libraries, the target compound's low rotational degrees of freedom represent a measurable procurement advantage.

Fragment-Based Drug Discovery Ligand Efficiency Scaffold Complexity

Procurement-Relevant Application Scenarios for 5-(1-Benzofuran-2-yl)-4H-1,2,4-triazol-3-amine Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Library Design for Antifungal NMT Programs

Compound 1016701-37-3 satisfies the Rule of Three (MW <300, clogP ≤3, HBD ≤3, HBA ≤3–6, RotB ≤3) and provides the benzofuran-oxygen hydrogen-bond anchor identified by NMT docking [1]. Its 15 heavy atoms and single rotatable bond make it an ideal fragment for SPR or NMR screen hit elaboration. Procurement for FBDD libraries is favoured over larger benzofuran-triazole-thioether leads because the free NH and benzofuran oxygen remain accessible for structure-based growing into the NMT hydrophobic pocket defined by Phe117, Tyr119, and Phe176 [1].

CNS-Penetrant Kinase or Carbonic Anhydrase Inhibitor Lead Generation

With a tPSA of 63–78 Ų, clogP of 0.88–1.7, and only 1–2 HBD, the compound occupies the favourable quadrant of the CNS MPO desirability space [1]. Benzofuran-tethered sulfamoyl triazoles have demonstrated inhibition of human carbonic anhydrase isoforms (hCA I/II), and the free amine of the target compound provides a synthetic handle for sulfamoylation or urea coupling to generate CNS-accessible CA inhibitors [2]. This scenario applies when procurement decisions require a CNS-favourable physicochemical starting point rather than the higher-MW diaryl-triazole amines typically explored for peripheral oncology targets.

Acetylcholinesterase (AChE) Inhibitor Scaffold for Antibacterial Adjunct Research

Benzofuran-1,2,4-triazole derivatives have been evaluated as dual AChE inhibitors and antibacterial agents; compound 10a in a related series displayed an AChE IC50 of 0.55 ± 1.00 µM and an MIC of 1.80 ± 0.25 µg/mL against E. coli, comparable to penicillin (MIC 2.4 ± 1.00 µg/mL) [1]. The target compound bears the same benzofuran-1,2,4-triazole core and a free amine that can be elaborated to modulate AChE binding at the peripheral anionic site. Procurement for AChE programs that also seek Gram-negative antibacterial activity is supported by the core scaffold's demonstrated dual potential, though direct data for the unsubstituted compound are pending.

Chemical Biology Probe Development via 3-NH2 Derivatisation Handle

The 3-amine group of the 1,2,4-triazole ring is a reactive site for acylation, sulfonylation, reductive amination, or diazotization, enabling rapid generation of focused libraries. Vendors supply the compound at ≥95% purity in powder form, suitable for direct use in parallel synthesis without further purification [1]. Compared with the N-methyl analog (which blocks the triazole NH) or the unsubstituted 1H-1,2,4-triazol-3-amine core (which lacks the benzofuran hydrophobic moiety), compound 1016701-37-3 offers two orthogonal diversification vectors (3-NH2 for coupling; 4H-triazole NH for alkylation) plus a pre-installed benzofuran recognition element — a combination not simultaneously available in the simpler comparator scaffolds .

Quote Request

Request a Quote for 5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.